molecular formula C7H9ClN2O3 B7887078 2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride

Cat. No.: B7887078
M. Wt: 204.61 g/mol
InChI Key: GRFRONINZWSUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with a methyl group at the second position, a keto group at the sixth position, and an acetic acid moiety attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid: Similar structure with an amino group at the fourth position.

    (6-Oxo-1,6-dihydro-5-pyrimidinyl)acetic acid: Lacks the methyl group at the second position.

    (2-Butyl-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)acetic acid: Contains a butyl group at the second position instead of a methyl group.

Uniqueness

2-(4-Hydroxy-2-methylpyrimidin-5-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-4-8-3-5(2-6(10)11)7(12)9-4;/h3H,2H2,1H3,(H,10,11)(H,8,9,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFRONINZWSUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744320
Record name (2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-04-9
Record name (2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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